Rolapitant (1R,2R,3S)-Isomer
CAS No.:
Cat. No.: VC20431515
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26F6N2O2 |
|---|---|
| Molecular Weight | 500.5 g/mol |
| IUPAC Name | (5S,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
| Standard InChI | InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23+/m1/s1 |
| Standard InChI Key | FIVSJYGQAIEMOC-AVIJNYRZSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The (1R,2R,3S)-isomer of rolapitant corresponds to the systematic name (5S,8S)-8-(((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride monohydrate . This configuration contains three stereogenic centers:
-
C5 (S-configuration) in the diazaspirodecanone core
-
C8 (S-configuration) at the benzyl ether junction
-
C1' (R-configuration) in the 3,5-bis(trifluoromethyl)phenethyl side chain
The hydrochloride salt form enhances aqueous solubility (24.7 mg/mL at pH 6.8) while maintaining crystallinity for formulation stability . X-ray diffraction studies confirm the spirocyclic system adopts a chair-chair conformation, positioning the 3,5-bis(trifluoromethyl)phenyl group for optimal NK1 receptor hydrophobic interactions .
Stereochemical Impact on Pharmacodynamics
The (1R,2R,3S)-configuration confers 48-fold greater NK1 receptor affinity (Ki = 0.7 nM) compared to its (1S,2S,3R)-enantiomer (Ki = 34 nM) . Molecular dynamics simulations reveal the trifluoromethyl groups engage in halogen bonding with Gln165 and Phe268 residues in the NK1 binding pocket, while the spirocyclic nitrogen forms a critical salt bridge with Asp147 .
Mechanism of Action
Neurokinin-1 Receptor Antagonism
Rolapitant competitively inhibits substance P binding at central NK1 receptors (IC50 = 0.66 nM) . Unlike aprepitant, it demonstrates negligible activity at NK2/NK3 receptors (IC50 > 10,000 nM), minimizing off-target effects . The drug crosses the blood-brain barrier within 30 minutes post-dose, achieving cerebrospinal fluid concentrations 92% of plasma levels .
Emesis Pathway Modulation
Substance P/NK1 signaling in the nucleus tractus solitarii potentiates the vomiting reflex through:
-
Enhanced dorsal vagal complex neuronal excitability
-
Increased serotonin release from enterochromaffin cells
-
Delayed gastric emptying via gastric smooth muscle NK1 receptors
Rolapitant’s 180-hour receptor occupancy half-life provides sustained blockade of these pathways, aligning with the delayed phase of CINV (24–120 hours post-chemotherapy).
Pharmacokinetic Profile
Absorption and Distribution
Following intravenous administration (18–270 mg), rolapitant exhibits dose-proportional pharmacokinetics :
| Parameter | 18 mg | 54 mg | 270 mg |
|---|---|---|---|
| Cmax (ng/mL) | 1,240 | 3,890 | 19,100 |
| AUC0-∞ (h·ng/mL) | 35,200 | 106,000 | 529,000 |
| Vd (L) | 1,620 | 1,580 | 1,730 |
Bioavailability remains unaffected by food (90% CI: 0.92–1.08 for high-fat meals) . Protein binding is 99.8%, primarily to albumin and α1-acid glycoprotein .
Metabolism and Excretion
The major metabolic pathway involves CYP3A4-mediated C4-pyrrolidine hydroxylation (M19 metabolite, 23% of systemic exposure) . Excretion occurs predominantly via feces (73%) versus urine (14%) over 6 weeks . The parent compound’s elimination half-life ranges 135–231 hours across studies , supporting single-dose prophylaxis per chemotherapy cycle.
Clinical Efficacy Data
Phase 3 Trial Outcomes
Pooled analysis of 1,071 patients receiving cisplatin-based chemotherapy demonstrates rolapitant’s superiority over 5-HT3 antagonist/dexamethasone regimens :
| Endpoint | Rolapitant (%) | Control (%) | Δ% (95% CI) | p-value |
|---|---|---|---|---|
| Complete Response | 52.3 | 41.7 | 10.6 (5.2–16.0) | <0.001 |
| No Significant Nausea | 72.1 | 65.4 | 6.7 (1.9–11.5) | 0.017 |
| FLIE Total Score | 114.5 | 109.3 | 5.2 (2.6–7.9) | <0.001 |
For anthracycline/cyclophosphamide (AC) regimens, rolapitant improved FLIE nausea scores by 1.8 points (p = 0.019) despite comparable complete response rates .
Subgroup Efficacy
Carboplatin-treated patients showed particular benefit :
| Metric | Rolapitant (n=192) | Control (n=209) | Δ% | p-value |
|---|---|---|---|---|
| Delayed Phase CR | 64.1% | 53.6% | 10.5 | 0.034 |
| Vomiting Domain | 82.3% | 74.2% | 8.1 | 0.050 |
| Event | Rolapitant (n=1,593) | Placebo (n=791) |
|---|---|---|
| Any TEAE | 58.2% | 54.1% |
| Headache | 14.2% | 12.8% |
| Dry Mouth | 8.7% | 6.3% |
| Dizziness | 6.3% | 4.9% |
| Severe TEAEs | 2.1% | 1.9% |
No QT prolongation was observed at supratherapeutic doses (270 mg IV) .
Drug-Drug Interactions
As a moderate CYP2D6 inhibitor (AUC ↑ 30% for dextromethorphan), rolapitant requires dose adjustments for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume